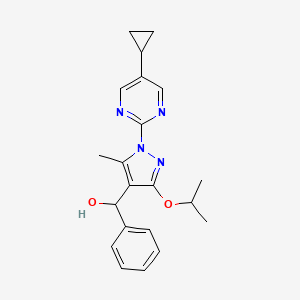

hDHODH-IN-4

Description

Rationale for hDHODH as a Therapeutic Target in Proliferative Disorders

The critical role of pyrimidine (B1678525) nucleotides in cell proliferation makes the de novo synthesis pathway, and consequently hDHODH, an attractive target for therapeutic intervention, particularly in conditions characterized by uncontrolled cell growth and proliferation researchgate.netnih.govnih.govnih.govnih.govelifesciences.orgscbt.comjci.orgki.se.

Metabolic Dependency of Rapidly Proliferating Cells

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, exhibit a significantly higher demand for pyrimidine nucleotides compared to quiescent or differentiated cells researchgate.netnih.govnih.govscbt.comjci.orgki.seashpublications.orgresearchgate.net. This heightened requirement is driven by the continuous need for DNA and RNA synthesis to support DNA replication and cell division researchgate.netnih.govnih.govbiorxiv.orgnih.govscbt.comjci.orgki.seashpublications.orgresearchgate.net. While resting cells can often meet their pyrimidine needs through salvage pathways, rapidly dividing cells are heavily reliant on the de novo synthesis pathway to maintain adequate nucleotide pools researchgate.netnih.govnih.govki.seashpublications.orgresearchgate.net. This metabolic dependency creates a potential therapeutic window, as inhibiting hDHODH can selectively starve these rapidly proliferating cells of essential nucleotides, leading to cell cycle arrest, inhibition of DNA and RNA synthesis, and ultimately cell death researchgate.netmdpi.comnih.govnih.govnih.govelifesciences.orgashpublications.orgashpublications.orghaematologica.orgnih.gov.

Established Role in Diverse Pathophysiological States

hDHODH has been implicated in a range of pathophysiological states, making it a versatile therapeutic target. Historically, hDHODH inhibitors like leflunomide (B1674699) and teriflunomide (B560168) have been approved for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, where the proliferation of immune cells plays a significant role mdpi.comscbt.comresearchgate.nettocris.comguidetomalariapharmacology.org. More recently, substantial research has highlighted the critical role of hDHODH in various cancers, including acute myeloid leukemia (AML), T-cell acute lymphoblastic leukemia (T-ALL), glioblastoma, and neuroblastoma researchgate.netnih.govacs.orgnih.govnih.govnih.govelifesciences.orgjci.orgashpublications.orgashpublications.orghaematologica.orgnih.govresearchgate.netnih.govaacrjournals.orgmdpi.combiorxiv.orgresearchgate.netdrugtargetreview.comtmc.eduresearchgate.net. In these proliferative disorders, hDHODH inhibition can lead to tumor growth suppression, induction of differentiation, and enhancement of anti-tumor immunity researchgate.netacs.orgjci.orgashpublications.orghaematologica.orgnih.govnih.govaacrjournals.orgdrugtargetreview.compdbj.org. Furthermore, hDHODH has also been investigated as a target for antiviral therapies, as its inhibition can disrupt viral replication by limiting nucleotide availability for viral genomes researchgate.netmedchemexpress.commedchemexpress.comtargetmol.comnih.gov.

hDHODH-IN-4: A Potent Inhibitor

This compound is a well-characterized small molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH) medchemexpress.commedchemexpress.comtargetmol.com. Research indicates that this compound exhibits potent inhibitory activity against human recombinant DHODH, with a reported pIC50 value of 7.8 medchemexpress.commedchemexpress.comtargetmol.com. Beyond its direct enzymatic inhibition, studies have also shown that this compound can inhibit measles virus replication, demonstrating a pMIC50 value of 8.8 medchemexpress.commedchemexpress.comtargetmol.com. This dual activity underscores the compound's utility in exploring the biological consequences of hDHODH inhibition in both cellular and virological contexts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(5-cyclopropylpyrimidin-2-yl)-5-methyl-3-propan-2-yloxypyrazol-4-yl]-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-13(2)27-20-18(19(26)16-7-5-4-6-8-16)14(3)25(24-20)21-22-11-17(12-23-21)15-9-10-15/h4-8,11-13,15,19,26H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNKBAPMWCMENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC=C(C=N2)C3CC3)OC(C)C)C(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Hdhodh in 4 Action and Molecular Interactions

Enzymatic Inhibition Profile of hDHODH-IN-4

The efficacy of this compound as a DHODH inhibitor is characterized by its potent activity against the human enzyme. This inhibition profile is crucial for understanding its biological effects.

Inhibition of Recombinant Human DHODH Activity

This compound demonstrates significant inhibitory potency against recombinant human DHODH. Studies consistently report a pIC50 value of 7.8 for its inhibition of human recombinant DHODH medchemexpress.comtargetmol.comchemsrc.com. This value signifies strong binding affinity and effective enzymatic blockade. Another study indicates an IC50 of 0.18 μM for human DHODH (HsDHODH) medchemexpress.com, which aligns with the reported pIC50. The enzyme's activity is typically measured through assays that monitor the oxidation of dihydroorotate (B8406146) to orotic acid, often coupled with the reduction of an electron acceptor like 2,6-dichloroindophenol (B1210591) (DPIP) rndsystems.comresearchgate.net. Recombinant human DHODH protein, often expressed in E. coli and purified, serves as the standard for these in vitro enzymatic assays rndsystems.comresearchgate.net.

Table 1: Enzymatic Inhibition of this compound

| Target | Metric | Value | Reference(s) |

| Recombinant Human DHODH | pIC50 | 7.8 | medchemexpress.comtargetmol.comchemsrc.com |

| Human DHODH (HsDHODH) | IC50 | 0.18 μM | medchemexpress.com |

Modulation of Measles Virus Replication

Beyond its direct enzymatic inhibition, this compound has demonstrated a notable effect on viral replication, specifically against the measles virus. Research has established that this compound effectively inhibits measles virus replication, with a reported pMIC50 value of 8.8 medchemexpress.comtargetmol.comchemsrc.com. This finding highlights the role of DHODH as a host factor essential for the replication of certain viruses. The inhibition of measles virus replication by DHODH inhibitors, including those from the series to which this compound belongs, has been a basis for structure-activity relationship studies nih.govpasteur.fr.

Table 2: Antiviral Activity of this compound

| Target | Metric | Value | Reference(s) |

| Measles Virus Replication | pMIC50 | 8.8 | medchemexpress.comtargetmol.comchemsrc.com |

Structural and Molecular Basis of this compound Binding

While specific co-crystal structures detailing the precise binding of this compound to human DHODH are not extensively published, the general structural and molecular interactions of DHODH inhibitors provide a framework for understanding its mechanism. Human DHODH is a flavin-dependent enzyme located in the inner mitochondrial membrane, utilizing ubiquinone as an electron acceptor pnas.orgresearchgate.netashpublications.org.

Identification of Binding Site Interactions

The active site of human DHODH is characterized by a tunnel-like structure where inhibitors, along with the enzyme's cofactor flavin mononucleotide (FMN), are positioned nih.govsemanticscholar.org. The ubiquinone binding site is a key region for inhibitor interaction researchgate.netacs.orgspringermedizin.degoogle.comuniprot.org. Inhibitors typically engage in a combination of hydrophobic interactions and hydrogen bonding with amino acid residues lining this binding pocket. Studies on other DHODH inhibitors, such as brequinar (B1684385) and teriflunomide (B560168), have revealed detailed interaction patterns within this site nih.govsemanticscholar.orgresearchgate.netacs.orgspringermedizin.degoogle.com. These interactions are crucial for achieving potent and selective inhibition.

Comparison with Binding Modes of Other DHODH Inhibitors

While this compound's specific binding mode is not detailed, its classification as a DHODH inhibitor places it within a landscape of compounds with well-characterized interactions. Inhibitors like brequinar and teriflunomide have established binding modes. Brequinar, for instance, typically adopts a "brequinar-like" binding mode, engaging subsites 1, 2, and 4 of the DHODH binding site and forming a salt bridge with Arg136 via its carboxyl group researchgate.netgoogle.com. Other inhibitors may exhibit variations, such as the brequinar-like mode seen with compounds 1289 and 1291, which differs from that of teriflunomide nih.govsemanticscholar.org. The structural plasticity of DHODH allows for interaction with diverse chemical scaffolds, with selectivity often arising from species-specific amino acid compositions within the inhibitor-binding pockets nih.gov. Understanding these established binding modes provides a foundation for inferring potential interactions of this compound with the enzyme's active site.

List of Compounds Mentioned:

this compound

Brequinar

Teriflunomide

A771726 (active metabolite of Leflunomide)

DHODH-IN-1

DHODH-IN-25

DHODH-IN-13

DHODH-IN-15 (Compound 7b)

DHODH-IN-24 (compound 16)

DSM-421

hDHODH-IN-7

hDHODH-IN-8

DHODH-IN-21 (compound 19)

MEDS433

AG-636

BAY-2402234

Compound 1 (IC50 = 1.2 nM)

Compound 6-9

Compound 10-17

Compound 1289

Compound 1291

Compound 3

Compound 4a

Compound 5c

NITD-982

NITD-102

Silibinin

FA-613

S312

S416

Ribavirin

4-Diethylaminobenzaldehyde

Mycophenolate Mofetil (TM-MMF)

(E/Z)-Ginkgolic acid C17:2

DHODH-IN-14 (Compound 7l)

hDHODH-IN-5

hDHODH-IN-9 (Compound 10k)

hDHODH-IN-13 (compound w2)

PfDHODH-IN-2

DSM705 hydrochloride

DSM502

OSU-03012

TAK-632

ALASN003

Viral growth inhibitory factor

PARP inhibitor

Myeloid differentiation inducing agent

p53 activating factor

IsoBavachalcone

VEGF-A mRNA translation inhibitor

IMU-838

IMU-CO2

IMU-CO3

IMU-CO4

Tetflupyrolimet

Drug Discovery and Lead Optimization Strategies for Hdhodh in 4 Analogues

Structural Optimization of Lead Compounds

Structural optimization is a cornerstone of lead optimization, aiming to enhance potency, selectivity, pharmacokinetic properties, and reduce toxicity. This involves iterative cycles of design, synthesis, and biological evaluation.

The design of novel hDHODH inhibitor analogues often leverages a combination of computational and experimental techniques.

Virtual Screening and Structure-Guided Design: Pharmacophore-based virtual screening, coupled with consensus docking and molecular dynamics simulations, has proven effective in identifying novel chemical scaffolds with inhibitory activity against hDHODH. For instance, a virtual screening workflow identified CPD5, a compound with micromolar inhibitory activity, serving as a valuable starting point for further optimization mdpi.com. Structure-guided design, utilizing known protein-ligand co-crystal structures, allows for the rational design of analogues that exploit specific interactions within the enzyme's binding pocket. This approach was employed to develop potent quinoline-based analogues, such as compound 41 and 43, by introducing groups designed to form new hydrogen bonds with target residues nih.gov.

Scaffold Hopping and Analogue Synthesis: Researchers have explored diverse chemical scaffolds, including thiazolidinones, tetrahydroindazoles (HZ), pyrroles, and quinolines, to discover new classes of hDHODH inhibitors acs.orgmdpi.comnih.govrsc.orgresearchgate.netnih.govnih.govacs.orgdiva-portal.orgmmv.org. For example, optimization efforts on a thiazolidinone scaffold involved modifying specific regions (R1 and R2) to enhance activity acs.orgmdpi.comnih.gov. Similarly, the tetrahydroindazole (B12648868) (HZ) series underwent optimization based on metabolic soft spot studies, leading to analogues with improved properties acs.orgdiva-portal.orgki.se. Pyrrole-based inhibitors were optimized using structure-guided computational methods to achieve potent antimalarial activity nih.govmmv.org.

The selection of favorable candidates for preclinical development is guided by a profile that includes high potency, selectivity, favorable pharmacokinetic (PK) properties, metabolic stability, and demonstrated cellular efficacy.

Potent Inhibitors as Starting Points: Compounds exhibiting high potency in enzymatic assays are often considered starting points. For example, compound 16 demonstrated a potent enzyme IC50 of 91 nM and was identified as a promising scaffold for future optimization efforts osu.edu. Similarly, lead compounds like compound 41 (9.71 nM IC50) and compound 46 (28.3 nM IC50) were identified as suitable for further preclinical studies nih.gov.

Lead Compound Identification: Through iterative optimization, specific compounds emerge as lead candidates. Compound 51, from the tetrahydroindazole series, was identified as a lead with promising properties for preclinical efficacy studies acs.orgdiva-portal.orgki.se. In the pyrrole-based series, DSM502 (37) was highlighted as a lead compound demonstrating in vivo efficacy nih.gov. CPD5 was recognized as a novel inhibitor and a valuable starting point for hit-to-lead and subsequent lead optimization mdpi.com.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is crucial for understanding how structural modifications influence a compound's biological activity, guiding the optimization process.

Identifying the key structural elements and interactions responsible for enzyme inhibition is fundamental to SAR studies.

Key Residue Interactions: Molecular docking and co-crystal structures reveal critical interactions with amino acid residues within the hDHODH active site. For example, interactions with residues such as Ala55, Tyr38, Tyr356, and T63 have been identified as important for binding affinity and inhibitory activity acs.orgnih.govrsc.orgacs.org.

Hydrogen Bonding and Electrostatic Interactions: The formation of hydrogen bonds, either directly with protein residues or mediated by water molecules, is often critical for maintaining bioactivity. Strategic placement of hydrogen bond acceptors or groups capable of forming electrostatic interactions can significantly enhance binding nih.govrsc.org. Pharmacophore models, derived from known inhibitors, also guide the design of new analogues by defining essential features for target engagement mdpi.com.

Systematic modification of chemical structures and evaluation of the resulting changes in inhibitory potency (e.g., IC50 values) provide insights into SAR.

Thiazolidinone Series: Optimization of the thiazolidinone scaffold led to compounds with varying potencies. For instance, compound 10 exhibited an IC50 of 0.188 μM, while compound 16 showed an IC50 of 0.593 μM acs.org. Other derivatives in this class, such as compounds 26 and 31, displayed IC50 values of 1.75 μM and 1.12 μM, respectively rsc.orgresearchgate.net. Earlier work on related thiazolidinones reported compound 9 with an IC50 of 1.32 μM and compound 37 with an IC50 of 1.45 μM mdpi.comnih.gov.

Tetrahydroindazole (HZ) Series: Modifications on the tetrahydroindazole scaffold demonstrated significant impact on potency. Introducing a methyl group at the 4-position of the Ar1 pyridyl ring (compound 29) resulted in an IC50 of 34 nM, while a trifluoromethyl group at the same position (compound 30) yielded an IC50 of 15 nM. Analogues with chloro, bromo, or fluoro substituents at the 4-position showed potencies comparable to compound 29 acs.orgdiva-portal.org. The (R)-configuration of these compounds was found to be superior diva-portal.org.

Quinoline and Naphthyridine Analogues: Structure-guided design led to potent inhibitors like compound 41 (quinoline-based) with an IC50 of 9.71 nM and compound 46 (1,7-naphthyridine) with an IC50 of 28.3 nM nih.gov.

Translating enzymatic inhibition into cellular activity is a critical step in lead optimization.

Cellular Viability Assays: Potent inhibitors often demonstrate efficacy in cell-based assays. For example, compound 16, with a strong enzymatic IC50, also inhibited MOLM-13 cell viability osu.edu. Compound 17 showed particular success in reducing MOLM-13 cell survival with a cellular IC50 of 2.3 μM osu.edu.

Pathway-Specific Cellular Effects: Certain structural features can lead to specific cellular responses indicative of target engagement. Potent tetrahydroindazole analogues were observed to activate p53-dependent transcription in cancer cell lines. This effect was reversible upon uridine (B1682114) supplementation, confirming that the observed cellular activity was mediated by the inhibition of the de novo pyrimidine (B1678525) synthesis pathway acs.orgdiva-portal.orgki.se. Furthermore, derivatives of vidofludimus (B1684499) showed improved efficacy against SARS-CoV-2, correlating structural modifications with antiviral activity researchgate.net.

Computational Chemistry Approaches

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rapid screening of vast chemical spaces, predicting molecular interactions, and guiding the optimization of lead compounds. For hDHODH inhibitors, several computational methodologies are routinely applied.

Pharmacophore-Based Virtual Screening

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for a molecule to bind to a specific biological target. For hDHODH, pharmacophore models are typically generated from the structures of known inhibitors or from experimental data describing their interactions with the enzyme nih.govnih.govdntb.gov.uamdpi.complos.orgtandfonline.com. These models then serve as a 3D query to screen large compound databases (such as ZINC, ChEMBL, or NCI) to identify molecules that possess the requisite pharmacophoric features nih.govmdpi.commdpi.com. This approach can efficiently identify novel chemotypes with potential hDHODH inhibitory activity, acting as a crucial first step in hit identification nih.govdntb.gov.uamdpi.com.

Molecular Docking Simulations for Ligand-Protein Interactions

Following virtual screening, molecular docking is employed to predict the binding poses and affinities of candidate molecules within the active site of the hDHODH enzyme. This method simulates the physical process of a ligand binding to a protein, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that contribute to binding affinity nih.govmdpi.comresearcher.lifescielo.bracs.orgnih.gov. Docking studies help in ranking potential inhibitors based on their predicted binding scores and can reveal key amino acid residues involved in ligand recognition, such as interactions with R136 often observed in the hDHODH binding site researchgate.net. These predictions are invaluable for understanding structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors, including analogues of hDHODH-IN-4 researcher.lifescielo.bracs.orgnih.gov.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time researchgate.net. MD simulations are essential for assessing the stability of the protein-ligand complex under physiological conditions, evaluating conformational changes, and refining binding poses predicted by docking nih.govdntb.gov.uamdpi.comresearcher.liferesearchgate.netresearchgate.net. Metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, as well as the number and stability of hydrogen bonds, are analyzed to determine the robustness of the interaction mdpi.comresearchgate.netresearchgate.net. These simulations provide a more comprehensive understanding of the binding kinetics and thermodynamics, crucial for lead optimization researcher.liferesearchgate.net.

Scaffold Hopping Techniques for Novel Chemotypes

Scaffold hopping is a strategy used in medicinal chemistry to identify novel chemical scaffolds that retain or improve the biological activity of a known lead compound while offering distinct structural features researchgate.netunito.itwhiterose.ac.uk. This process involves systematically modifying the core structure (scaffold) of a molecule while preserving its key pharmacophoric elements and binding interactions unito.itwhiterose.ac.uk. By exploring different chemical spaces, scaffold hopping can lead to the discovery of compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property researchgate.netunito.itwhiterose.ac.ukacs.org. This approach is vital for generating diverse libraries of potential hDHODH inhibitors beyond existing structural classes.

Biochemical and Cellular Assay Development for Inhibitor Characterization

Once potential inhibitors are identified through computational methods or screening, their biological activity must be experimentally validated using biochemical and cellular assays.

Recombinant Enzyme Inhibition Assays

Recombinant enzyme inhibition assays are the cornerstone for quantifying the direct inhibitory potency of compounds against the target enzyme, hDHODH. These assays typically involve using purified recombinant hDHODH protein and a suitable substrate or cofactor system to measure the enzyme's activity nih.govmdpi.commdpi.comresearchgate.netnih.govnih.govplos.orgacs.orgasm.org. The reduction of electron acceptors like 2,6-dichloroindophenol (B1210591) (DCIP) or potassium hexacyanoferrate (III) (ferricyanide) is commonly monitored spectrophotometrically as a measure of DHODH activity nih.govmdpi.commdpi.complos.org.

In a typical assay, the recombinant hDHODH enzyme is incubated with the test compound at various concentrations, along with the substrate and electron acceptor. The rate of product formation or substrate consumption is then measured. The inhibitory potency is quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% mdpi.commdpi.comnih.govnih.govosu.edumedchemexpress.commedchemexpress.commdpi.com. These assays provide crucial quantitative data on the direct interaction of compounds like this compound with the enzyme, serving as a primary benchmark for lead compound evaluation and optimization nih.govmdpi.commdpi.comresearchgate.netnih.govnih.govosu.edumedchemexpress.commdpi.com.

Table 1: Representative DHODH Inhibitors and Their Potency Against hDHODH

| Compound Name / Identifier | Target | IC50 Value (hDHODH) | Notes | Source(s) |

| This compound | hDHODH | 7.8 (pIC50) | Potent inhibitor; inhibits measles virus replication | medchemexpress.comtargetmol.com |

| Teriflunomide (B560168) | hDHODH | 130 nM | Active metabolite of Leflunomide (B1674699); used for autoimmune diseases | nih.govosu.edu |

| H-006 | hDHODH | 3.8 nM | Potent DHODH inhibitor; metabolite of NPD723 | nih.gov |

| MEDS433 | hDHODH | 1.2 nM | Potent DHODH inhibitor; used in AML research | researchgate.net |

| Compound 10 (Thiazolidin-4-one) | hDHODH | 0.188 μM | Novel thiazolidin-4-one derivative | researcher.lifeacs.org |

| Compound 16 (ChemBridge) | hDHODH | 91 nM | Identified via structure-based drug discovery | nih.govosu.edu |

Cellular Thermal Shift Assays for Target Engagement

Cellular Thermal Shift Assay (CETSA) is a robust biophysical technique designed to assess whether a compound engages its intended protein target directly within a cellular environment researchgate.netunivr.itmdpi.comdrugtargetreview.comresearchgate.netnih.gov. The assay operates on the principle that ligand binding to a protein can confer increased thermal stability, making the protein more resistant to denaturation and precipitation when subjected to elevated temperatures researchgate.netmdpi.comdrugtargetreview.com. By treating cells with a compound and then applying controlled heat shocks, researchers can quantify the amount of soluble protein that remains. A higher concentration of soluble target protein in the presence of the compound, compared to its absence, indicates that the compound has bound to and stabilized the target researchgate.netunivr.itmdpi.comdrugtargetreview.comresearchgate.net.

This method is particularly valuable for confirming target engagement in a physiologically relevant context, bridging the gap between biochemical assays using purified proteins and cellular phenotypic readouts univr.itmdpi.com. For inhibitors of enzymes such as hDHODH, CETSA provides direct evidence that the compound interacts with the hDHODH protein within cells, thereby validating its mechanism of action nih.gov. Research has demonstrated that CETSA findings often align well with in vitro enzymatic activity assays, suggesting that target engagement, as measured by thermal stabilization, directly correlates with functional inhibition nih.gov.

The evolution of CETSA has led to the development of High-Throughput CETSA (HT-CETSA) formats, which enable the rapid screening of extensive compound libraries and the generation of dose-response curves for target engagement mdpi.comdrugtargetreview.comnih.govnih.gov. These advanced, often homogeneous, assay systems can process hundreds of compounds daily, significantly accelerating the process of hit qualification and lead optimization. The quantitative data derived from these assays, such as the EC50 for target engagement, are crucial for evaluating a compound's potency and therapeutic potential researchgate.net.

Data Table 4.4.2: Illustrative CETSA Data for DHODH Inhibitor Development

| Compound Identifier | Target | Assay Type | Observed Effect | Potency for Engagement (e.g., EC50) | Notes |

| DHODH-IN-4 (Hypothetical) | hDHODH | Cellular CETSA | Thermal Stabilization | ~50 nM | Demonstrates dose-dependent target engagement |

| Tenovin 1 | hDHODH | Cellular CETSA | Thermal Stabilization | ~100 nM | Confirmed target engagement in cells nih.gov |

| Compound X | hDHODH | HT-CETSA | Thermal Stabilization | 25 nM | Assessed via high-throughput screening |

Note: The "Potency for Engagement" values are illustrative of the type of quantitative data generated by CETSA to measure target engagement.

High-Throughput Screening Platforms

High-Throughput Screening (HTS) platforms are foundational to modern drug discovery, facilitating the automated and rapid evaluation of large chemical libraries to identify initial "hits" or "leads" with desired biological activity against a specific target nih.govbmglabtech.comresearchgate.netevotec.com. These sophisticated systems integrate robotics, miniaturization, and sensitive detection technologies to screen millions of compounds efficiently and cost-effectively, serving as the starting point for medicinal chemistry optimization bmglabtech.comresearchgate.net.

In the pursuit of novel inhibitors for enzymes like hDHODH, HTS plays a pivotal role in discovering new chemical scaffolds and refining existing ones researchgate.netmdpi.comacs.orgpasteur.fr. HTS campaigns can be designed as either target-based, directly assessing compound interaction with the purified enzyme, or phenotypic, evaluating a compound's impact on a cellular process or phenotype, with subsequent target identification evotec.comresearchgate.net. Phenotypic HTS, for instance, has been instrumental in identifying novel classes of DHODH inhibitors by screening large compound libraries, leading to the discovery of potent molecules researchgate.netmdpi.com. Researchers have identified compounds with significant inhibitory activity against hDHODH through these screening efforts researchgate.netmdpi.comacs.org.

The optimization of HTS platforms is crucial for ensuring assay robustness, minimizing false positives and negatives, and generating high-quality, reproducible data bmglabtech.comevotec.comnih.gov. The quantitative metrics generated by HTS, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are essential for ranking and prioritizing compounds for further investigation and development evotec.comresearchgate.netmdpi.com.

Investigation of Resistance Mechanisms and Selectivity in Hdhodh Inhibition

Characterization of Resistance-Conferring Mutations in DHODH

Currently, there is a notable absence of publicly available scientific literature that specifically characterizes resistance-conferring mutations in the hDHODH enzyme as a direct result of exposure to hDHODH-IN-4. Research into drug resistance for DHODH inhibitors has been conducted for other compounds, often in the context of cancer or infectious diseases. However, studies detailing specific amino acid substitutions in the hDHODH protein that would reduce the binding affinity or efficacy of this compound have not been published. The identification of such mutations would be critical for predicting and potentially circumventing clinical resistance.

Design Strategies for Overcoming or Mitigating Drug Resistance

In line with the lack of identified resistance mutations for this compound, the scientific literature does not currently contain information on specific design strategies aimed at overcoming or mitigating resistance to this particular inhibitor. Generally, strategies to combat drug resistance for enzyme inhibitors include designing second-generation inhibitors that can accommodate or overcome the structural changes induced by resistance mutations, or the use of combination therapies that target different pathways. However, without knowledge of the specific resistance profile of this compound, such design strategies remain hypothetical for this compound.

Assessment of Inhibitor Selectivity and Off-Target Effects

The selectivity of a drug candidate is a paramount aspect of its preclinical and clinical development, as off-target effects can lead to unforeseen toxicities. For this compound, detailed, publicly accessible studies on its broader selectivity profile and potential off-target effects are limited. The compound has been noted for its potent antiviral activity against various orthomyxoviruses, which is attributed to its inhibition of the host hDHODH enzyme, thereby depleting the nucleotide pool necessary for viral replication. nih.govresearchgate.netscienceopen.comnih.govnih.gov

Differentiation from Structurally Similar Enzyme Active Sites (e.g., FTO)

A key area of interest in the development of hDHODH inhibitors is their selectivity against other enzymes with structurally similar active sites. One such enzyme is the fat mass and obesity-associated protein (FTO), an RNA demethylase. However, there is currently no specific published research that evaluates the selectivity of this compound for hDHODH over FTO. Such studies are crucial, as cross-reactivity could lead to unintended biological consequences. The inhibitory concentration of this compound against human recombinant DHODH has been reported, but comparative data for FTO or other related enzymes is not available in the reviewed literature. medchemexpress.commedchemexpress.comabmole.comnordicbiosite.com

Table 1: Reported Inhibitory Activity of this compound

| Target | Measurement | Value |

|---|---|---|

| Human Recombinant DHODH | pIC50 | 7.8 |

| Measles Virus Replication | pMIC50 | 8.8 |

This table is based on data from publicly available sources. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pMIC50 is the negative logarithm of the minimum inhibitory concentration.

Broad Academic and Research Applications of Hdhodh Inhibition

Advancements in Oncology Research

In the field of oncology, the inhibition of hDHODH presents a promising avenue for cancer therapy. nih.gov Rapidly dividing cancer cells have a high demand for nucleotides to support their proliferation, making them particularly susceptible to the disruption of the de novo pyrimidine (B1678525) synthesis pathway. nih.gov

Research has highlighted that certain cancer subtypes exhibit a heightened dependence on the de novo pyrimidine biosynthesis pathway, rendering them metabolically vulnerable to hDHODH inhibition. For instance, studies have shown that chronic myeloid leukemia (CML) cells are susceptible to DHODH inhibition, leading to apoptosis and significant metabolic stress. nih.govresearchgate.net The inhibitor Meds433 has demonstrated efficacy in reducing tumor growth in CML models. nih.govresearchgate.net Similarly, T-cell acute lymphoblastic leukemia (T-ALL) has been identified as having a strong metabolic dependency on DHODH, and inhibition of this enzyme leads to nucleotide starvation and cell death. ashpublications.org The DHODH inhibitor brequinar (B1684385) has shown potent anti-leukemic effects in preclinical models of acute myeloid leukemia (AML). nih.gov This targeted approach, exploiting the specific metabolic wiring of cancer cells, is a key area of ongoing research.

A burgeoning area of cancer research involves the combination of DHODH inhibitors with immunotherapies. aacrjournals.org Studies have revealed that DHODH inhibition can enhance the efficacy of immune checkpoint blockade. elifesciences.org The mechanism behind this synergy involves the upregulation of antigen presentation pathway genes and an increase in the expression of MHC class I on the surface of cancer cells following treatment with a DHODH inhibitor like brequinar. elifesciences.orgnih.govresearchgate.net This enhanced antigen presentation makes tumor cells more visible to the immune system, thereby augmenting the effects of immunotherapies such as anti-CTLA-4 and anti-PD-1 antibodies. elifesciences.org Furthermore, research has indicated a synergistic effect between DHODH inhibitors and anti-CD38 monoclonal antibody immunotherapy in models of AML and multiple myeloma. aacrjournals.orgresearchgate.net

Activity of Select hDHODH Inhibitors in Oncology Research

| Compound | Cancer Subtype | Observed Effect | Reference |

|---|---|---|---|

| Brequinar | Acute Myeloid Leukemia (AML), Pancreatic Cancer, Small Cell Lung Cancer (SCLC) | Induces differentiation, suppresses tumor growth, enhances immunotherapy efficacy. | nih.govnih.gov |

| Meds433 | Chronic Myeloid Leukemia (CML) | Induces apoptosis and metabolic stress in CML stem/progenitor cells. | nih.govresearchgate.net |

| Teriflunomide (B560168) | Pancreatic Cancer | Shows anti-proliferative activity and synergizes with gemcitabine. | nih.gov |

| Compound 41 | Acute Myeloid Leukemia (AML), Multiple Myeloma (MM) | Demonstrates potent in vitro activity and synergy with anti-CD38 mAb immunotherapy. | aacrjournals.orgresearchgate.net |

Innovations in Infectious Disease Research

The dependence of many pathogens on the host's metabolic machinery for replication has opened new avenues for anti-infective therapies. hDHODH inhibition is at the forefront of this research, particularly in the development of host-targeted therapies.

Targeting host factors essential for viral replication, known as host-targeted antivirals (HTAs), offers a promising strategy for broad-spectrum antiviral therapies with a low likelihood of resistance development. nih.govdntb.gov.uaecnu.edu.cn hDHODH has been identified as a universal host factor crucial for the replication of numerous RNA viruses. nih.gov By depleting the cellular pyrimidine pool, hDHODH inhibitors effectively starve the virus of the necessary building blocks for genome replication. unito.it This approach has shown efficacy against a range of viruses, including influenza A virus, Zika virus, Ebola virus, and SARS-CoV-2. nih.govresearchgate.net The dual action of some DHODH inhibitors, which includes both antiviral and immunomodulatory effects, further enhances their therapeutic potential.

The de novo pyrimidine biosynthesis pathway is also a critical target in parasitic diseases. The DHODH enzyme in parasites such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii is essential for their survival and proliferation. nih.govscispace.com Importantly, there are structural differences between the parasite and human DHODH enzymes, allowing for the development of selective inhibitors. nih.gov Research has demonstrated that inhibiting P. falciparum DHODH is a validated strategy for antimalarial drug discovery. nih.gov Similarly, in Toxoplasma gondii, DHODH is essential for pyrimidine synthesis, and its inhibition is being explored for the treatment of toxoplasmosis. nih.govmyeventflo.com The development of compounds that specifically target the parasite enzyme while sparing the human counterpart is a key focus of this research. nih.gov

hDHODH Inhibitors in Infectious Disease Research

| Pathogen | Therapeutic Approach | Key Findings | Reference |

|---|---|---|---|

| RNA Viruses (e.g., Influenza, Zika, SARS-CoV-2) | Host-Targeted Antiviral (HTA) | hDHODH inhibition depletes pyrimidines required for viral replication. | nih.govunito.it |

| Plasmodium falciparum (Malaria) | Antiparasitic Drug Development | PfDHODH is an essential and druggable target for antimalarial therapy. | nih.gov |

| Toxoplasma gondii (Toxoplasmosis) | Antiparasitic Drug Development | TgDHODH is crucial for parasite growth and a promising drug target. | nih.govmyeventflo.com |

Research in Autoimmune and Immunosuppressive Conditions

The foundational role of hDHODH inhibitors in clinical medicine is in the treatment of autoimmune diseases. nih.govresearchgate.net Conditions such as rheumatoid arthritis and multiple sclerosis are characterized by the aberrant proliferation of lymphocytes. nih.gov These rapidly dividing immune cells are highly dependent on the de novo pyrimidine synthesis pathway. nih.gov By inhibiting hDHODH, compounds like leflunomide (B1674699) and teriflunomide effectively reduce the proliferation of activated T-lymphocytes and B-lymphocytes, thereby exerting an immunosuppressive effect. researchgate.net This mechanism has proven effective in managing the chronic inflammation and immune-mediated damage characteristic of these diseases. researchgate.net Research in this area continues to explore the development of new hDHODH inhibitors with improved efficacy and safety profiles for a range of autoimmune and inflammatory disorders. dntb.gov.ua

Mechanisms of Immune Cell Modulation

The immunomodulatory effects of hDHODH inhibition are primarily centered on the metabolic requirements of rapidly proliferating immune cells, such as activated lymphocytes. Unlike other cell types that can utilize the pyrimidine salvage pathway, activated T and B cells heavily rely on the de novo synthesis pathway to meet the increased demand for nucleotides necessary for DNA and RNA synthesis during clonal expansion. drugbank.comnih.gov By blocking hDHODH, inhibitors effectively starve these cells of essential pyrimidines.

T Cell Modulation:

The proliferation of both T-helper (CD4+) and cytotoxic (CD8+) T cells is significantly curtailed by hDHODH inhibition. This is not a cytotoxic effect but rather a cytostatic one, inducing cell cycle arrest primarily at the G1 phase. drugbank.compatsnap.com This prevents the expansion of autoreactive T cell populations that drive the pathology of many autoimmune diseases. patsnap.com Furthermore, hDHODH inhibition has been shown to interfere with the production of pro-inflammatory cytokines by T cells. For instance, the active metabolite of leflunomide, A77 1726 (teriflunomide), has been demonstrated to suppress the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). nih.gov Studies with teriflunomide in multiple sclerosis patients have shown a specific impact on the CD8+ T cell compartment, characterized by decreased homeostatic proliferation and reduced production of TNF-α and interferon-gamma (IFN-γ). researchgate.net

B Cell Modulation:

Similar to T cells, the proliferation of activated B cells is also dependent on de novo pyrimidine synthesis. Inhibition of hDHODH by compounds like leflunomide has been shown to suppress both T cell-dependent and T cell-independent B cell responses. nih.gov This leads to a reduction in the production of autoantibodies by B cells, a key factor in the pathogenesis of diseases like rheumatoid arthritis. drugbank.com The antiproliferative effect on B cells also involves cell cycle arrest, targeting the transition from the G1 to S phase and from the S phase to the G2/M phase. nih.gov

| Immune Cell Type | Effect of hDHODH Inhibition | Key Mediators/Pathways Affected |

| T Lymphocytes | Inhibition of proliferation (cytostatic) | De novo pyrimidine synthesis, Cell cycle arrest (G1 phase) |

| Reduction in pro-inflammatory cytokine production | IL-1, TNF-α, IFN-γ | |

| B Lymphocytes | Inhibition of proliferation | De novo pyrimidine synthesis, Cell cycle arrest (G1 to S, S to G2/M) |

| Reduction in antibody production | Suppression of T cell-dependent and -independent responses |

Exploration in Rheumatoid Arthritis and Multiple Sclerosis Models

The immunomodulatory mechanisms of hDHODH inhibitors have led to their extensive investigation in preclinical models of rheumatoid arthritis (RA) and multiple sclerosis (MS). These studies provide a strong rationale for the potential therapeutic application of potent inhibitors like hDHODH-IN-4 in these conditions.

Rheumatoid Arthritis Models:

Leflunomide, a well-established hDHODH inhibitor, has demonstrated significant efficacy in animal models of RA, such as the collagen-induced arthritis (CIA) model in rats. nih.gov Treatment with hDHODH inhibitors in these models leads to a reduction in paw swelling, bone lesions, and splenomegaly. nih.gov A study on a series of novel acrylamide-based DHODH inhibitors identified a potent compound that exhibited encouraging anti-arthritic effects in a dose-dependent manner in a rat CIA model. nih.gov These findings underscore the potential of potent hDHODH inhibitors to ameliorate the clinical signs of RA.

Multiple Sclerosis Models:

The primary animal model for MS is experimental autoimmune encephalomyelitis (EAE). Teriflunomide, the active metabolite of leflunomide, has been extensively studied in the EAE model in Dark Agouti rats. nih.gov Treatment with teriflunomide has been shown to attenuate the severity of the disease by reducing inflammation, demyelination, and axonal loss in the spinal cord. nih.govnih.gov Mechanistically, teriflunomide treatment reduces the infiltration of T cells, natural killer cells, macrophages, and neutrophils into the central nervous system. nih.gov Furthermore, a newer generation DHODH inhibitor, vidofludimus (B1684499) calcium, has also shown efficacy in a rat EAE model, exhibiting a dose-dependent inhibition of disease scores. nih.govresearchgate.net In a mouse EAE model, vidofludimus calcium treatment reduced T cell infiltration into the central nervous system, including a decrease in pathogenic T helper cells that produce interleukin-17A (IL-17A), granulocyte-macrophage colony-stimulating factor (GM-CSF), and IFN-γ. prnewswire.com These studies highlight the therapeutic potential of hDHODH inhibition in mitigating the neuroinflammatory processes central to MS.

| Disease Model | hDHODH Inhibitor Studied | Key Findings |

| Collagen-Induced Arthritis (CIA) in rats | Leflunomide, Novel acrylamide derivatives | Reduction in paw swelling, bone lesions, and splenomegaly. nih.govnih.gov |

| Experimental Autoimmune Encephalomyelitis (EAE) in rats/mice | Teriflunomide, Vidofludimus calcium | Attenuation of disease severity, reduced CNS inflammation and demyelination, decreased infiltration of immune cells. nih.govnih.govnih.govprnewswire.com |

Q & A

Q. How should conflicting data on this compound’s off-target effects be addressed in systematic reviews?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.